N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a nitrofuran moiety, a piperazine ring, and an acetamide group, which contribute to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-(4-phenylpiperazin-1-yl)acetamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. The piperazine ring may interact with various receptors and enzymes, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Nitrofural: Another nitrofuran derivative with antimicrobial properties.
Furazolidone: A nitrofuran compound used as an antibacterial and antiprotozoal agent.
Nitrofurantoin: A nitrofuran antibiotic commonly used to treat urinary tract infections.
Uniqueness
N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its combination of a nitrofuran moiety and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other nitrofuran derivatives .
Properties
CAS No. |
33165-35-4 |
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Molecular Formula |
C17H19N5O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C17H19N5O4/c23-16(19-18-12-15-6-7-17(26-15)22(24)25)13-20-8-10-21(11-9-20)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,19,23) |
InChI Key |
CAZAGSKJTOEERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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